



# Application Notes and Protocols for PIM2 Immunoprecipitation and Mass Spectrometry Analysis

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Compound of Interest		
Compound Name:	Pim-IN-2	
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# Introduction

PIM2 (Proviral Integration site for Moloney murine leukemia virus 2) is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and metabolism.[1][2] Its overexpression is implicated in various hematologic malignancies and solid tumors, making it an attractive therapeutic target.[1][3] Understanding the protein-protein interactions of PIM2 is essential for elucidating its biological functions and the signaling pathways it regulates. Immunoprecipitation coupled with mass spectrometry (IP-MS) is a powerful technique to identify PIM2-interacting proteins and build a comprehensive interaction network.[4]

These application notes provide a detailed protocol for the immunoprecipitation of endogenous PIM2 from cell lysates for subsequent analysis by mass spectrometry to identify interacting proteins.

# **Data Presentation**

Mass spectrometry analysis of immunoprecipitated PIM2 complexes allows for the identification and quantification of interacting proteins. The data is typically processed to differentiate true interactors from non-specific background proteins. The table below presents a hypothetical but representative dataset of PIM2-interacting proteins identified by label-free quantification,







showcasing proteins with significant enrichment in the PIM2 immunoprecipitation compared to a control IgG immunoprecipitation.



Protein Name	Gene Symbol	Unique Peptides	Protein Score	Fold Change (PIM2- IP/IgG-IP)	p-value	Function
Serine/thre onine- protein kinase Pim-2	PIM2	28	350	-	-	Bait Protein
Hexokinas e-2	HK2	15	210	15.2	<0.001	Glycolysis
Apoptosis regulator BAD	BAD	12	185	12.5	<0.001	Apoptosis Regulation
Eukaryotic translation initiation factor 4E- binding protein 1	EIF4EBP1	10	160	9.8	<0.005	Protein Translation
Myc proto- oncogene protein	MYC	8	130	7.3	<0.01	Transcripti on Factor
Pyruvate kinase PKM	PKM	11	175	6.5	<0.01	Glycolysis
Heat shock protein HSP90- alpha	HSP90AA1	20	280	4.1	<0.05	Chaperone
14-3-3 protein beta/alpha	YWHAB	9	145	3.5	<0.05	Signal Transducti on



# **Experimental Protocols**

This protocol is optimized for the immunoprecipitation of endogenous PIM2 from cultured mammalian cells for mass spectrometry-based identification of interacting proteins.

# **Materials and Reagents**

- Cell Lines: Human cell line with endogenous PIM2 expression (e.g., multiple myeloma, breast cancer, or leukemia cell lines).
- · Antibodies:
  - Anti-PIM2 antibody validated for immunoprecipitation.
  - Normal Rabbit/Mouse IgG (Isotype control).
- Beads: Protein A/G magnetic beads.
- · Buffers and Solutions:
  - Phosphate-Buffered Saline (PBS), ice-cold.
  - IP Lysis/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol) supplemented with protease and phosphatase inhibitors.
  - Ammonium Bicarbonate (50 mM).
  - Dithiothreitol (DTT).
  - Iodoacetamide (IAA).
  - Trypsin, sequencing grade.
  - Formic Acid.
  - Acetonitrile.

# **Procedure**



#### Part 1: Immunoprecipitation

- Cell Culture and Lysis:
  - Culture cells to 80-90% confluency.
  - Wash cells with ice-cold PBS and harvest.
  - Lyse cells in ice-cold IP Lysis/Wash Buffer for 30 minutes on ice with occasional vortexing.
  - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
  - Transfer the supernatant (protein lysate) to a new pre-chilled tube.
  - Determine the protein concentration using a standard protein assay.
- Immunoprecipitation:
  - Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.
  - Incubate at least 1-2 mg of pre-cleared protein lysate with an appropriate amount of anti-PIM2 antibody or control IgG overnight at 4°C on a rotator.
  - Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
  - Wash the beads three to five times with ice-cold IP Lysis/Wash Buffer and then twice with ice-cold PBS to remove non-specific binders.

#### Part 2: On-Bead Digestion and Sample Preparation for Mass Spectrometry

- · Elution and Digestion:
  - Resuspend the beads in 50 mM ammonium bicarbonate.
  - Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.



- Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
- Add sequencing grade trypsin and incubate overnight at 37°C with shaking to digest the proteins into peptides.
- Centrifuge to pellet the beads and collect the supernatant containing the peptides.

#### Peptide Cleanup:

- Acidify the peptide solution with formic acid.
- Desalt and concentrate the peptides using C18 spin columns or tips according to the manufacturer's instructions.
- Dry the purified peptides in a vacuum centrifuge.

#### Part 3: Mass Spectrometry Analysis

#### LC-MS/MS:

- Resuspend the dried peptides in a solution of 0.1% formic acid in water.
- Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

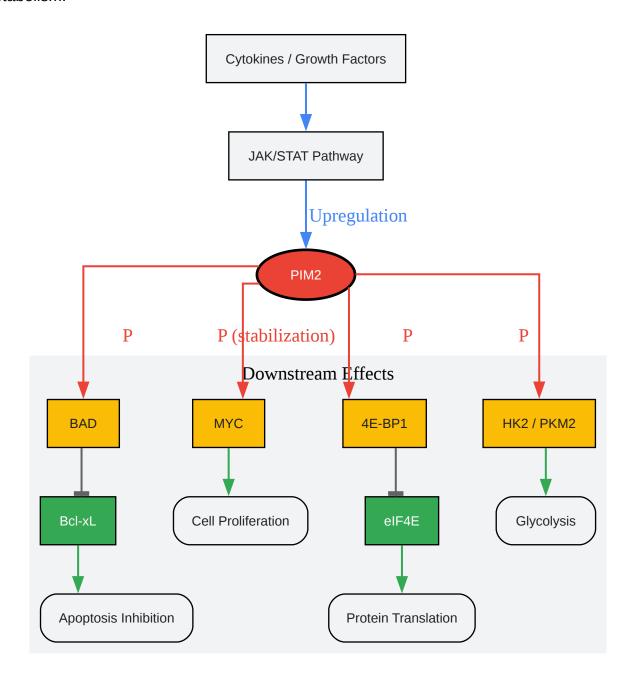
#### Data Analysis:

- Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
- Search the data against a human protein database to identify proteins.
- Perform label-free quantification to determine the relative abundance of proteins in the PIM2-IP and control IgG-IP samples.
- Filter the data to identify proteins that are significantly enriched in the PIM2-IP sample.



# Visualizations PIM2 Signaling Pathway

The following diagram illustrates the central role of PIM2 in cell signaling pathways, highlighting its upstream activation and downstream targets involved in cell survival, proliferation, and metabolism.



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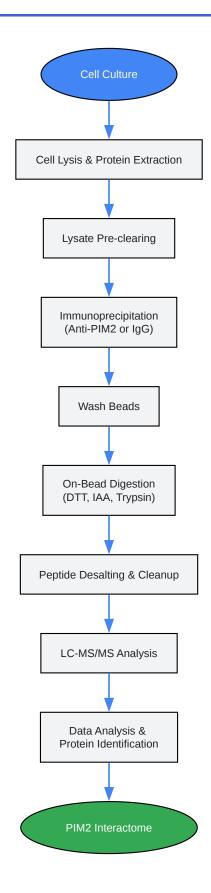


Caption: PIM2 signaling network.

# **Experimental Workflow**

The diagram below outlines the major steps in the PIM2 immunoprecipitation and mass spectrometry workflow, from cell harvesting to data analysis.





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Caption: IP-MS workflow diagram.



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